N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a cyclobutyl group, a hydrazinecarboxylic acid moiety, and a tert-butyl ester group
Mechanism of Action
“N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester” is a type of hydrazine derivative. Hydrazine derivatives are known to have a wide range of biological activities and are used in the synthesis of various pharmaceuticals . They can act as intermediates in organic synthesis, and are often used in the preparation of azides .
The tert-butyl ester group in the compound suggests that it might be used as a protecting group in organic synthesis . Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule during a specific reaction to prevent unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl carbazate with cyclobutylamine and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as methanol or ethanol, and a catalyst such as methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile used .
Scientific Research Applications
N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbazate: A related compound used in similar synthetic applications.
N’- (Benzofuran-2-carbonyl)-hydrazinecarboxylic acid tert-butyl ester: Another compound with a similar structure but different functional groups.
Uniqueness
N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-5-10(13-9-7-6-8-9)14-15-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFXZAXNXLLGIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1CCC1)NNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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